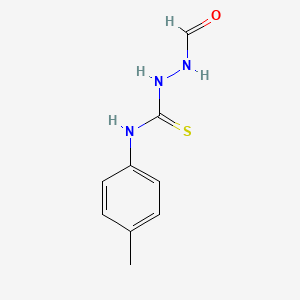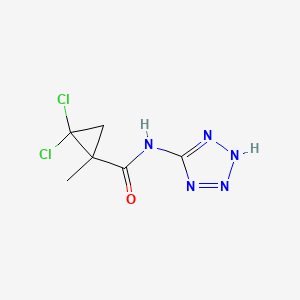
2-formyl-N-(4-methylphenyl)hydrazinecarbothioamide
Vue d'ensemble
Description
2-formyl-N-(4-methylphenyl)hydrazinecarbothioamide, also known as FMH, is a chemical compound with molecular formula C10H12N4OS. It is a yellow crystalline powder that is soluble in organic solvents. FMH has been extensively studied for its potential applications in scientific research due to its unique properties.
Mécanisme D'action
2-formyl-N-(4-methylphenyl)hydrazinecarbothioamide inhibits the activity of enzymes by binding to the active site of the enzyme and preventing the substrate from binding. This leads to the inhibition of the enzyme's activity and the subsequent physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as acetylcholine, which can improve cognitive function. It also has an anti-inflammatory effect, which can be beneficial in the treatment of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
2-formyl-N-(4-methylphenyl)hydrazinecarbothioamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity. However, it also has some limitations, such as its low solubility in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for the use of 2-formyl-N-(4-methylphenyl)hydrazinecarbothioamide in scientific research. One potential area of research is the development of new drugs for the treatment of Alzheimer's and other neurodegenerative diseases. Another area of research is the study of the anti-inflammatory effects of this compound and its potential use in the treatment of inflammatory diseases. Additionally, this compound could be used as a tool for studying the mechanisms of enzyme inhibition and the development of new enzyme inhibitors.
Applications De Recherche Scientifique
2-formyl-N-(4-methylphenyl)hydrazinecarbothioamide has been widely used in scientific research due to its ability to inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes play crucial roles in various physiological processes such as neurotransmission, metabolism, and acid-base balance. Inhibition of these enzymes can lead to the development of new drugs for the treatment of various diseases such as Alzheimer's, Parkinson's, and glaucoma.
Propriétés
IUPAC Name |
N-[(4-methylphenyl)carbamothioylamino]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c1-7-2-4-8(5-3-7)11-9(14)12-10-6-13/h2-6H,1H3,(H,10,13)(H2,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGYTUDPXBABHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NNC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-(8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4671633.png)
![1-[3-(3-methylphenoxy)propyl]piperidine](/img/structure/B4671638.png)


![methyl 2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B4671655.png)

![2-{1-isopropyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4671668.png)
![5-[(dimethylamino)sulfonyl]-2-methyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4671672.png)
![ethyl 1-ethyl-2-oxo-4-phenyl-6-({[4-(trifluoromethyl)-2-pyrimidinyl]thio}methyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4671693.png)
![1-(4-chlorophenyl)-3-ethyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4671699.png)
![methyl {6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4671705.png)

![2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4671721.png)
![4-chloro-N'-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-4-methoxybenzylidene]-2-hydroxybenzohydrazide](/img/structure/B4671739.png)
